

Crisdesalazine: A Neuroprotective Candidate - A Comparative Analysis in Preclinical Models

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of **Crisdesalazine** (also known as AAD-2004) with alternative compounds across various preclinical models of neurodegenerative diseases. The information is supported by experimental data to aid in the evaluation of its therapeutic potential.

Executive Summary

Crisdesalazine is a novel drug candidate with a dual mechanism of action: inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1) and scavenging of reactive oxygen species (ROS).[1][2] This dual action targets both neuroinflammation and oxidative stress, two key pathological pathways in many neurodegenerative disorders.[3][4] Preclinical studies have demonstrated its neuroprotective efficacy in models of Alzheimer's Disease (AD), Amyotrophic Lateral Sclerosis (ALS), and Multiple Sclerosis (MS).[5] Comparative data, particularly in ALS models, suggests superior efficacy over existing treatments like riluzole and non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen.

Mechanism of Action

Crisdesalazine exerts its neuroprotective effects through two primary pathways:

• Inhibition of mPGES-1: **Crisdesalazine** inhibits the mPGES-1 enzyme, which is a key player in the inflammatory cascade. mPGES-1 is responsible for the production of prostaglandin E2







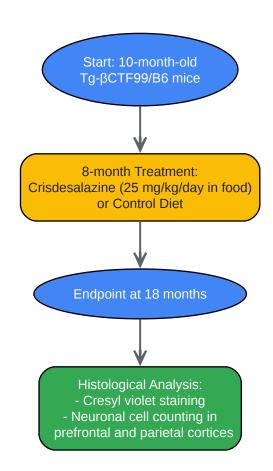
(PGE2), a pro-inflammatory molecule. By inhibiting mPGES-1, **Crisdesalazine** reduces neuroinflammation.

 Reactive Oxygen Species (ROS) Scavenging: Crisdesalazine acts as a direct free radical scavenger, mitigating oxidative stress, which is a significant contributor to neuronal damage in neurodegenerative diseases.

The following diagram illustrates the signaling pathway of mPGES-1 inhibition by **Crisdesalazine**.







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